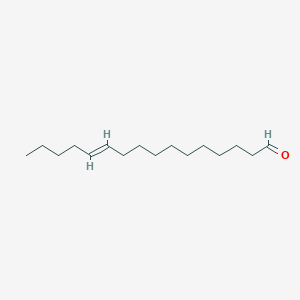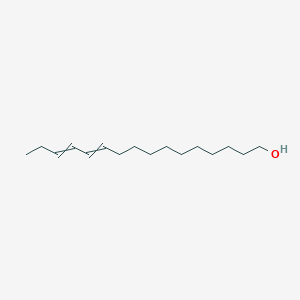
Hexadeca-11,13-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11z,13e)-Hexadecadien-1-ol is an organic compound that belongs to the class of fatty alcohols. It is characterized by its long carbon chain with two double bonds in the 11th and 13th positions, which are in the Z and E configurations, respectively. This compound is often found in nature and plays a role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11z,13e)-Hexadecadien-1-ol typically involves the use of starting materials such as hexadecanoic acid or its derivatives. One common method is the reduction of hexadecanoic acid to hexadecanol, followed by selective dehydrogenation to introduce the double bonds at the desired positions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of (11z,13e)-Hexadecadien-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(11z,13e)-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions include hexadecanal, hexadecanoic acid, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(11z,13e)-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of lipid metabolism.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism by which (11z,13e)-Hexadecadien-1-ol exerts its effects involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which can be modulated by changes in membrane properties.
Comparison with Similar Compounds
Similar Compounds
Hexadecanol: A saturated fatty alcohol with no double bonds.
(9z,11e)-Hexadecadien-1-ol: A similar compound with double bonds in the 9th and 11th positions.
(11z,13z)-Hexadecadien-1-ol: A compound with both double bonds in the Z configuration.
Uniqueness
(11z,13e)-Hexadecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interaction with biological membranes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
111872-80-1 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3 |
InChI Key |
GKFQVSXEEVMHMA-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO |
Purity |
97% |
Synonyms |
hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


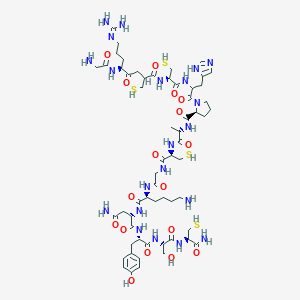

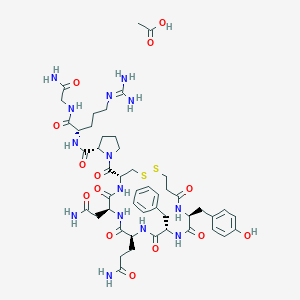
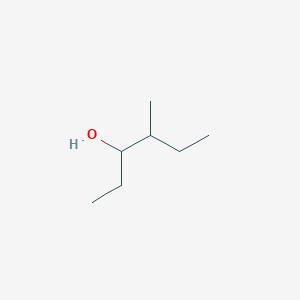

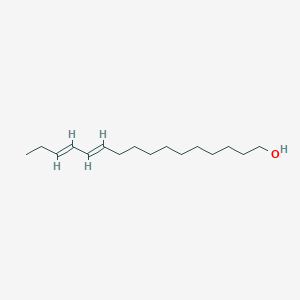

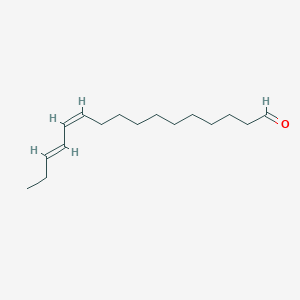


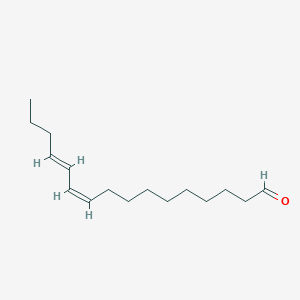
![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
